

Spectroscopic Blueprint of 5-Vinyluracil: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Vinyluracil

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An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Vinyluracil**, a modified pyrimidine base of significant interest in the development of therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the ^1H NMR, ^{13}C NMR, and Mass Spectrometry analysis of **5-Vinyluracil**. This information is crucial for the identification and characterization of the molecule.

^1H NMR Spectral Data

The proton NMR spectrum of **5-Vinyluracil** is characterized by signals corresponding to the uracil ring protons and the vinyl substituent. The following data is predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~ 7.5 - 7.8	Doublet	~ 6.0
H-1' (vinyl)	~ 6.3 - 6.6	Doublet of Doublets	$J_{trans} \approx 17.0, J_{cis} \approx 10.5$
H-2'a (vinyl, trans)	~ 5.8 - 6.1	Doublet	~ 17.0
H-2'b (vinyl, cis)	~ 5.3 - 5.6	Doublet	~ 10.5
N1-H	~ 11.0 - 11.5	Broad Singlet	-
N3-H	~ 10.0 - 10.5	Broad Singlet	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of **5-Vinyluracil**. The data presented below for the vinyl group is based on the experimentally determined values for the closely related compound, 1-(β -D-Ribofuranosyl)-**5-vinyluracil**, and serves as a strong estimate for **5-Vinyluracil**.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~ 151
C-4	~ 164
C-5	~ 113.0
C-6	~ 138.0
C-1' (vinyl)	~ 127.4
C-2' (vinyl)	~ 116.1

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values for uracil and its derivatives.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For **5-Vinyluracil** ($C_6H_6N_2O_2$), the expected mass spectrometric data is as follows:

Analysis Type	Parameter	Value
Molecular Formula	-	$C_6H_6N_2O_2$
Molecular Weight	-	138.12 g/mol
High-Resolution MS (HRMS)	Calculated m/z [M+H] ⁺	139.0502
Calculated m/z [M-H] ⁻	137.0356	
Low-Resolution MS	Expected Molecular Ion [M] ⁺ •	138

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of **5-Vinyluracil**. These protocols are based on standard practices for the analysis of uracil derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of **5-Vinyluracil**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$, $CDCl_3$, or D_2O). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., observation of exchangeable protons).
- Transfer the solution to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200 ppm, centered around 100 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Temperature: 298 K.

2.1.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.

Mass Spectrometry (MS)

2.2.1. Sample Preparation

- Prepare a stock solution of **5-Vinyluracil** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase to be used for the analysis.

2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)

- Liquid Chromatography (LC) System:
 - Column: A C18 reversed-phase column is typically suitable.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μL .
- Mass Spectrometer:
 - Ionization Source: Electrospray Ionization (ESI).
 - Ionization Mode: Positive and/or negative ion mode.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted fragmentation analysis.

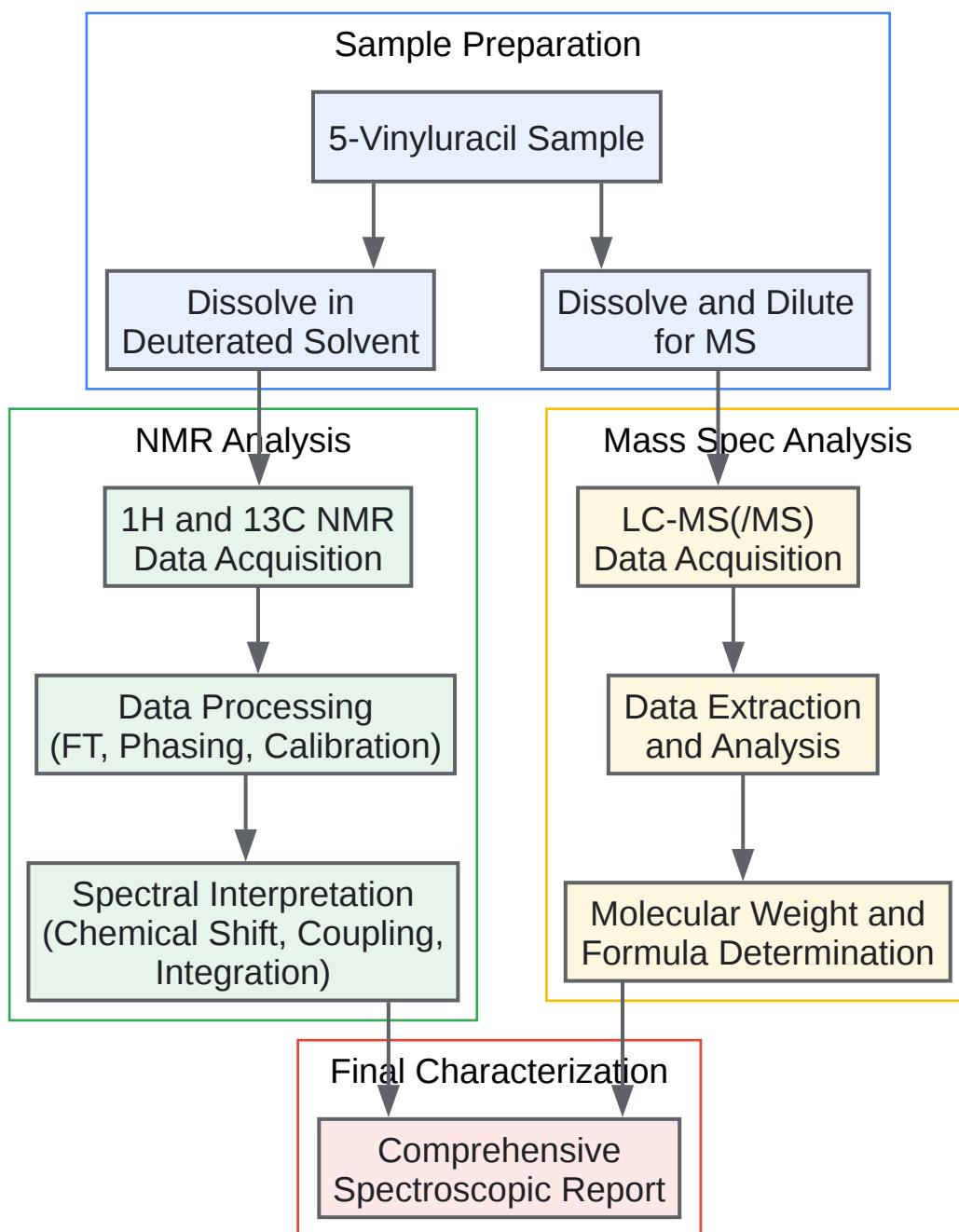
- Scan Range: m/z 50-500.

2.2.3. Data Analysis

- Extract the mass spectrum for the chromatographic peak corresponding to **5-Vinyluracil**.
- Determine the accurate mass of the molecular ion.
- Use the accurate mass to calculate the elemental composition.
- If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Vinyluracil**, from sample preparation to final data interpretation.

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Caption: Workflow for the Spectroscopic Analysis of **5-Vinyluracil**.

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